molecular formula C11H7ClF6O B14053689 1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one

1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14053689
M. Wt: 304.61 g/mol
InChI Key: MIPBVSFHGKOVFE-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-bis(trifluoromethyl)benzene with a chloropropanone derivative under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity .

Properties

Molecular Formula

C11H7ClF6O

Molecular Weight

304.61 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6O/c12-4-3-9(19)6-1-2-7(10(13,14)15)8(5-6)11(16,17)18/h1-2,5H,3-4H2

InChI Key

MIPBVSFHGKOVFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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